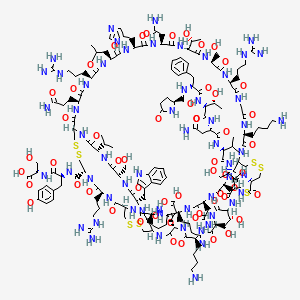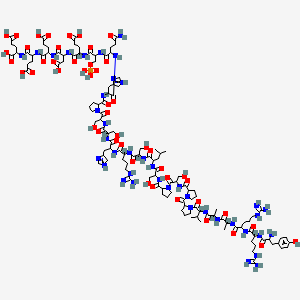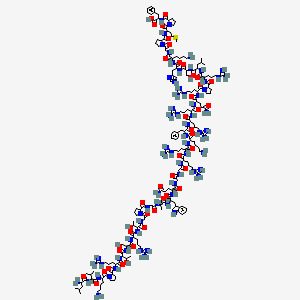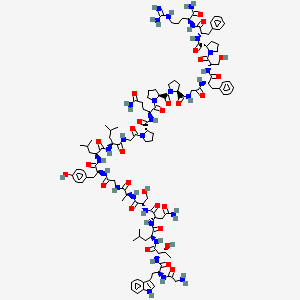![molecular formula C₄H₉BO₃ B1139685 [(E)-3-methoxyprop-1-enyl]boronic acid CAS No. 1092449-36-9](/img/structure/B1139685.png)
[(E)-3-methoxyprop-1-enyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(E)-3-methoxyprop-1-enyl]boronic acid” is a type of boronic acid. Boronic acids are known for their ability to form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .
Synthesis Analysis
Boronic esters are known to be formed simply by mixing boronic acids and alcohols under neutral conditions . The equilibrium is in favor of the boronic esters when 1,2- or 1,3-diols are employed as alcohols . By utilizing the dynamic nature of the boronic ester formation, unique boron-containing 3D structures can be constructed .Molecular Structure Analysis
The molecular structure of boronic acids is unique and versatile. The utility of boron arises from the empty 2 p orbital, which allows boron to coordinate heteroatoms such as oxygen and nitrogen . In aqueous solution, most polymers containing boronic acid exist in an equilibrium between their triangular hydrophobic form and a tetrahedral hydrophilic form .Chemical Reactions Analysis
Boronic acids react with alcohols to give boronic esters (boronates) in equilibrium . The equilibrium is shifted to the boronate side when 1,2- or 1,3-diols are employed and the reaction usually proceeds very rapidly simply by mixing without acid or base catalysts .Physical And Chemical Properties Analysis
When designing materials containing boronic acid, the unique chemical properties are important to take into consideration such as its vacant p-orbital, its molecular geometry, and the designed acid’s pKa . Instead of behaving as most carboxylic acids that donate protons, boronic acids instead primarily act as Lewis acids that accept electrons .Scientific Research Applications
Catalytic Protodeboronation
One of the significant applications of 3-Methoxy-1-propenylboronic acid is in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Building Blocks in Organic Synthesis
3-Methoxy-1-propenylboronic acid is a valuable building block in organic synthesis . It is used in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Suzuki–Miyaura Coupling
The compound plays a crucial role in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . This reaction is widely used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Alkene Hydromethylation
3-Methoxy-1-propenylboronic acid is used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Enyne Cross-Metathesis
Alkynylboronates, including 3-Methoxy-1-propenylboronic acid, participate in a variety of regio- and stereoselective carbon-carbon bond-forming processes, including enyne cross-metathesis .
Alder Ene Reaction
Another application of 3-Methoxy-1-propenylboronic acid is in the Alder ene reaction . This is a powerful method for the construction of functionalized alkenes .
Mechanism of Action
Target of Action
3-Methoxy-1-propenylboronic acid, also known as [(E)-3-methoxyprop-1-enyl]boronic acid or (1E)-3-methoxy-1-propenylboronic acid, is primarily used as a reagent in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it is involved in .
Mode of Action
This compound is known to participate in catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Biochemical Pathways
The compound is involved in various regio- and stereoselective carbon-carbon bond forming processes . These include enyne cross-metathesis and the Alder ene reaction . The compound’s boronic acid group plays a crucial role in these reactions, acting as a versatile handle for the formation of new bonds .
Pharmacokinetics
Its physical properties such as boiling point (229-230 °c) and density (0933 g/mL at 25 °C) are known .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The efficacy and stability of 3-Methoxy-1-propenylboronic acid can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . For instance, its reactivity can be significantly affected by the presence of a catalyst .
Future Directions
Boronic acids have been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications in medicinal chemistry and chemical biology, including the identification of covalent reversible enzyme inhibitors, recognition, and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces . This suggests that boronic acids have a promising future in the field of medicinal chemistry.
properties
IUPAC Name |
[(E)-3-methoxyprop-1-enyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO3/c1-8-4-2-3-5(6)7/h2-3,6-7H,4H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPMDPYJIRRSHW-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCOC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/COC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-3-methoxyprop-1-enyl]boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

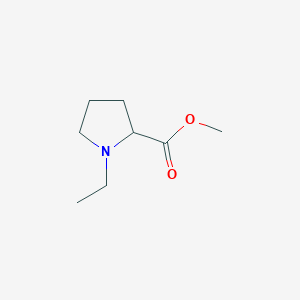

![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)
